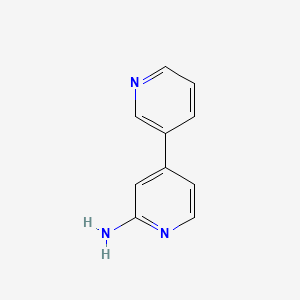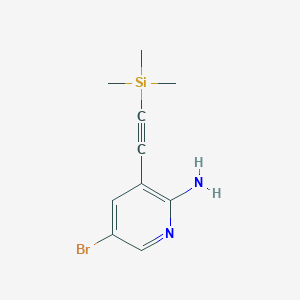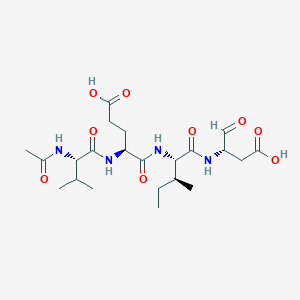
Ac-VEID-CHO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-VEID-CHO, also known as acetyl-Val-Glu-Ile-Asp-aldehyde, is a synthetic organic compound that functions as a peptide-derived inhibitor of caspase enzymes. Caspases are a family of cysteine proteases involved in apoptosis (programmed cell death) and inflammation. This compound specifically inhibits caspase-6, caspase-3, and caspase-7, making it a valuable tool in scientific research, particularly in studies related to neurodegenerative diseases such as Alzheimer’s disease and Huntington’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ac-VEID-CHO involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ac-VEID-CHO primarily undergoes inhibition reactions with caspase enzymes. It forms a covalent bond with the catalytic cysteine residue in the active site of the enzyme, thereby inhibiting its activity.
Common Reagents and Conditions
Reagents: The synthesis of this compound involves amino acids with protecting groups, coupling reagents such as N,N’-diisopropylcarbodiimide (DIC), and deprotecting agents like trifluoroacetic acid (TFA).
Conditions: The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and in the presence of inert gases like nitrogen to avoid oxidation.
Major Products
The major product of the synthesis is this compound itself, which is obtained after the final deprotection and cleavage steps. The purity of the product is crucial for its effectiveness as a caspase inhibitor .
Applications De Recherche Scientifique
Ac-VEID-CHO has several scientific research applications:
Chemistry: Used as a tool to study the mechanisms of caspase inhibition and to develop new inhibitors.
Biology: Employed in cell biology to investigate the role of caspases in apoptosis and other cellular processes.
Medicine: Utilized in research on neurodegenerative diseases such as Alzheimer’s disease and Huntington’s disease, where caspase activity is implicated in disease progression.
Industry: Applied in the development of therapeutic agents targeting caspase-related pathways .
Mécanisme D'action
Ac-VEID-CHO exerts its effects by binding to the active site of caspase enzymes. The aldehyde group of this compound forms a covalent bond with the catalytic cysteine residue in the enzyme’s active site. This interaction inhibits the enzyme’s ability to cleave its substrates, thereby preventing the execution of apoptosis. The inhibition is selective for caspase-6, caspase-3, and caspase-7, with varying degrees of potency .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ac-DEVD-CHO: A specific inhibitor of caspase-3.
Z-VAD-FMK: A broad-spectrum caspase inhibitor.
Q-VD-OPh: An irreversible pan-caspase inhibitor.
Uniqueness
Ac-VEID-CHO is unique in its selective inhibition of caspase-6, caspase-3, and caspase-7. Its specificity makes it particularly useful in studies where selective inhibition of these caspases is required. Unlike broad-spectrum inhibitors, this compound allows for more targeted investigations into the roles of specific caspases .
Propriétés
Formule moléculaire |
C22H36N4O9 |
|---|---|
Poids moléculaire |
500.5 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H36N4O9/c1-6-12(4)19(22(35)24-14(10-27)9-17(31)32)26-20(33)15(7-8-16(29)30)25-21(34)18(11(2)3)23-13(5)28/h10-12,14-15,18-19H,6-9H2,1-5H3,(H,23,28)(H,24,35)(H,25,34)(H,26,33)(H,29,30)(H,31,32)/t12-,14-,15-,18-,19-/m0/s1 |
Clé InChI |
KYUFGGNCJRWMDN-GOYXDOSHSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C |
Séquence |
VEID |
Synonymes |
Ac-VEID-CHO acetyl-Val-Ile-Asp-aldehyde acetyl-valyl-isoleucyl-aspartyl-aldehyde VEID-CHO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Methylbenzyl)thio]ethanol](/img/structure/B1283656.png)


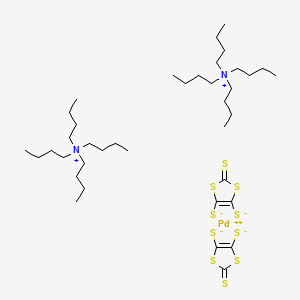

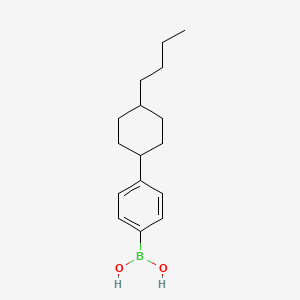

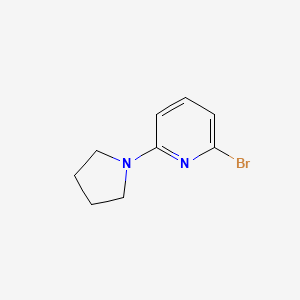
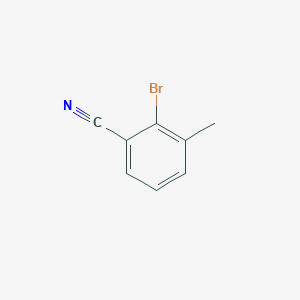


![tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate](/img/structure/B1283690.png)
